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A Technical Guide for Researchers

Introduction

Ampelopsin, a flavanonol commonly known as dihydromyricetin, and its derivatives are

prominent bioactive compounds found in the plant species Ampelopsis grossedentata. These

compounds have garnered significant interest within the scientific community due to their

diverse pharmacological activities. This technical guide provides a comprehensive overview of

the spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

(MS), for ampelopsin and its related compounds. While the specific compound "Ampelopsin
G" is not described in the current scientific literature, this guide serves as a valuable resource

for the spectroscopic characterization of flavonoids isolated from Ampelopsis species, using

ampelopsin (dihydromyricetin) as the foundational example.

Spectroscopic Data for Ampelopsin
(Dihydromyricetin)
The structural elucidation of ampelopsin and its analogues relies heavily on a combination of

one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical tool for

determining the molecular formula of these compounds.
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Compound Ionization Mode Observed m/z Molecular Formula

Ampelopsin Positive [M+H]⁺ C₁₅H₁₃O₈

Negative [M-H]⁻ C₁₅H₁₁O₈

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each

proton and carbon atom in the molecule, enabling the definitive assignment of its structure. The

following data were recorded in methanol-d₄ (CD₃OD).

¹H-NMR (Proton NMR) Data

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 4.95 d 11.4

H-3 4.51 d 11.4

H-6 5.92 d 1.9

H-8 5.95 d 1.9

H-2' 6.88 s

H-6' 6.88 s

¹³C-NMR (Carbon NMR) Data
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Carbon Chemical Shift (δ, ppm)

C-2 84.8

C-3 73.1

C-4 198.3

C-4a 102.2

C-5 165.4

C-6 97.3

C-7 168.5

C-8 96.3

C-8a 164.2

C-1' 129.7

C-2' 108.9

C-3' 147.1

C-4' 135.2

C-5' 147.1

C-6' 108.9

Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent on precise experimental

procedures. The following are typical protocols employed in the analysis of ampelopsin and

related flavonoids.

Sample Preparation and Isolation

The dried and powdered leaves and stems of Ampelopsis grossedentata are typically extracted

with a solvent such as 70% ethanol. The resulting crude extract is then subjected to sequential

partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-
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butanol. The flavonoid-rich fractions, typically the ethyl acetate and n-butanol fractions, are

then purified using a combination of chromatographic techniques, including silica gel column

chromatography, Sephadex LH-20 column chromatography, and preparative high-performance

liquid chromatography (HPLC).

Mass Spectrometry Analysis

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight

(Q-TOF) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI)

source is commonly used.

Ionization Mode: Data is typically acquired in both positive and negative ion modes to obtain

comprehensive information.

Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile is a common

mobile phase for LC-MS analysis.

Data Analysis: The acquired data is processed to determine the accurate mass of the

molecular ions ([M+H]⁺ or [M-H]⁻), which is then used to calculate the elemental composition

and molecular formula.

NMR Spectroscopy Analysis

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, typically

operating at 400 MHz or higher for ¹H NMR.

Solvent: Deuterated solvents such as methanol-d₄ (CD₃OD), dimethyl sulfoxide-d₆ (DMSO-

d₆), or acetone-d₆ are used to dissolve the purified compounds.

Experiments: A suite of NMR experiments is performed for complete structural assignment:

¹H NMR: To determine the chemical shifts and coupling constants of protons.

¹³C NMR: To identify the chemical shifts of all carbon atoms.

2D NMR:

COSY (Correlation Spectroscopy): To identify proton-proton couplings.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations

between protons and carbons, which is crucial for connecting different structural

fragments.

Referencing: Chemical shifts are referenced to the residual solvent signals.

Illustrative Workflow
The following diagram illustrates a typical workflow for the isolation and spectroscopic

characterization of flavonoids from Ampelopsis grossedentata.
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Figure 1. General workflow for flavonoid isolation and characterization.

This guide provides a foundational understanding of the spectroscopic techniques and data

integral to the study of ampelopsin and its derivatives. Researchers can adapt these protocols
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and data as a reference point for the identification and characterization of novel flavonoids from

Ampelopsis and related plant species.

To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of
Ampelopsins from Ampelopsis grossedentata]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15592986#spectroscopic-data-for-ampelopsin-g-
nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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